molecular formula C4H5IN2O B10910890 (3-Iodo-1h-pyrazol-1-yl)methanol

(3-Iodo-1h-pyrazol-1-yl)methanol

Cat. No.: B10910890
M. Wt: 224.00 g/mol
InChI Key: CJBVIQYYIUSVDK-UHFFFAOYSA-N
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Description

(3-Iodo-1h-pyrazol-1-yl)methanol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of an iodine atom at the third position of the pyrazole ring and a hydroxymethyl group at the first position. It has a molecular formula of C4H5IN2O and a molecular weight of 236.00 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-1h-pyrazol-1-yl)methanol typically involves the iodination of a pyrazole derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 3-iodopyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-1h-pyrazol-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Iodo-1h-pyrazol-1-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Iodo-1h-pyrazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodo-1h-pyrazol-1-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, which can influence its interactions with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C4H5IN2O

Molecular Weight

224.00 g/mol

IUPAC Name

(3-iodopyrazol-1-yl)methanol

InChI

InChI=1S/C4H5IN2O/c5-4-1-2-7(3-8)6-4/h1-2,8H,3H2

InChI Key

CJBVIQYYIUSVDK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1I)CO

Origin of Product

United States

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